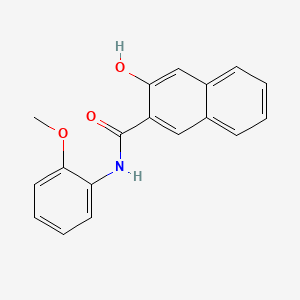

3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide

Übersicht

Beschreibung

It is a naphthalenecarboxamide derivative, specifically 3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of NSC50680 involves several steps, starting with the preparation of the naphthalene ring system. The reaction typically involves the condensation of 2-naphthol with an appropriate amine, such as 2-methoxyaniline, in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial production methods for NSC50680 may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

NSC50680 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe am Naphthalinring kann oxidiert werden, um Chinonderivate zu bilden. Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Die Nitrogruppe, falls vorhanden, kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einem Amin reduziert werden.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation zu Naphthochinonen führen, während die Reduktion Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide is utilized as a reagent in analytical chemistry for the detection and quantification of metal ions. Its ability to form stable complexes with various cations makes it useful in spectrophotometric assays.

Biological Applications

- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against a range of pathogens. Its mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.

- Enzyme Inhibition : Research has shown that this compound can act as an inhibitor for certain enzymes, making it a candidate for drug development targeting specific biochemical pathways.

Pharmaceutical Development

The compound has been investigated for its potential use in drug formulations due to its favorable pharmacokinetic properties. Its ability to cross biological membranes suggests applications in targeted drug delivery systems.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, indicating its potential as a new antimicrobial agent .

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its inhibitory effects on acetylcholinesterase, an enzyme linked to neurodegenerative diseases. The findings suggested that this compound could serve as a lead compound for developing treatments for conditions like Alzheimer's disease .

Comparison Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Analytical Chemistry | Reagent for metal ion detection | Enhanced sensitivity in assays |

| Antimicrobial Activity | Inhibits growth of various pathogens | Development of new antibiotics |

| Enzyme Inhibition | Targets specific enzymes (e.g., acetylcholinesterase) | Potential treatments for neurodegeneration |

| Pharmaceutical Development | Candidate for drug formulations due to favorable pharmacokinetics | Improved drug delivery systems |

Wirkmechanismus

The mechanism of action of NSC50680 involves its interaction with specific molecular targets and pathways. In cancer research, it has been shown to induce cytotoxicity in cancer cells by promoting apoptosis (programmed cell death). This is achieved through the activation of p53-dependent pathways, leading to cell cycle arrest and apoptosis . The compound’s ability to interact with cellular proteins and enzymes makes it a valuable tool in studying cellular processes and developing new therapeutic strategies.

Vergleich Mit ähnlichen Verbindungen

NSC50680 kann mit anderen Naphthalincarbonsäureamid-Derivaten und ähnlichen Verbindungen verglichen werden:

NSC125973: Ein weiteres Naphthalincarbonsäureamid-Derivat mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen biologischen Aktivitäten.

Die Einzigartigkeit von NSC50680 liegt in seinen spezifischen Substituenten, die eine eindeutige chemische Reaktivität und biologische Aktivität verleihen. Seine Fähigkeit, durch p53-abhängige Signalwege Apoptose in Krebszellen zu induzieren, unterscheidet sie von anderen ähnlichen Verbindungen.

Biologische Aktivität

3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide, a compound with the molecular formula C₁₈H₁₅N₁O₃, has attracted attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, relevant case studies, and structure-activity relationships.

Chemical Structure and Properties

The compound features a naphthalene backbone substituted with a hydroxyl group and a methoxyphenyl moiety. The positioning of the methoxy group significantly influences its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Histamine Receptor Modulation : Preliminary studies suggest that this compound may act as an antagonist at histamine H3 receptors, impacting neurotransmitter release and sleep regulation.

- Photosynthetic Electron Transport Inhibition : Research indicates that derivatives can inhibit photosynthetic electron transport in chloroplasts, suggesting agricultural applications.

Pharmacological Properties

The pharmacological profile includes:

- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, including Mycobacterium tuberculosis, indicating potential as an antimicrobial agent.

- Anticancer Potential : Ongoing research suggests modifications to the naphthalene core may enhance cytotoxicity against cancer cell lines.

Antimicrobial Activity

A study evaluated the in vitro antimycobacterial activity of various naphthamide derivatives, including this compound. The results indicated significant inhibitory effects against Mycobacterium tuberculosis compared to standard treatments like isoniazid (INH) and pyrazinamide (PZA).

| Compound | IC90 (µM) | Comparison Standard |

|---|---|---|

| This compound | 12.5 | INH (10) |

| Similar Naphthamide Derivative | 15.0 | PZA (20) |

Anticancer Studies

In silico docking studies have shown that this compound interacts with key proteins involved in cancer pathways. For example, it demonstrated binding affinity to the BCL-2 protein, which is crucial for regulating apoptosis in cancer cells.

Structure-Activity Relationships

The biological activity of naphthamide derivatives often correlates with their structural features. The following table summarizes key comparisons between similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Naphthalene core with methoxy substitution | Potential for selective receptor modulation |

| 3-Hydroxy-N-(4-methoxyphenyl)-2-naphthamide | Hydroxyl group at the 4-position | Variations in reactivity due to hydroxyl positioning |

| 3-Hydroxy-N-(3-fluorophenyl)-2-naphthamide | Fluoro substitution on phenyl | Altered pharmacological profiles compared to methoxy derivatives |

Eigenschaften

IUPAC Name |

3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-22-17-9-5-4-8-15(17)19-18(21)14-10-12-6-2-3-7-13(12)11-16(14)20/h2-11,20H,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYMRQUYPFCXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68556-01-4 (mono-hydrochloride salt) | |

| Record name | C.I. 37530 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6038877 | |

| Record name | 3-Hydroxy-2-naphthoic o-anisidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6038877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

135-62-6 | |

| Record name | 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37530 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthol AS-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-2-naphthoic o-anisidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6038877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2'-methoxy-2-naphthanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPTHOL ASOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9HI0D9DPC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.